molecular formula C29H26N4O3S B11093952 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11093952
M. Wt: 510.6 g/mol
InChI Key: JQJVFLKJFAUYJI-UHFFFAOYSA-N
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Description

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methoxy, and sulfanyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . The reaction conditions can include solvent-free methods, stirring at elevated temperatures, or using catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions can vary from room temperature to elevated temperatures, and may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of novel heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H26N4O3S

Molecular Weight

510.6 g/mol

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H26N4O3S/c1-19-26(28(35)33-23-15-9-10-16-24(23)36-2)27(20-11-5-3-6-12-20)22(17-30)29(31-19)37-18-25(34)32-21-13-7-4-8-14-21/h3-16,27,31H,18H2,1-2H3,(H,32,34)(H,33,35)

InChI Key

JQJVFLKJFAUYJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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